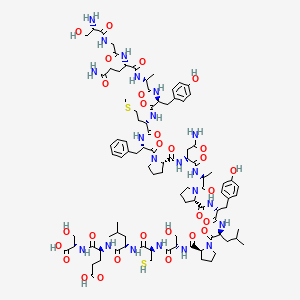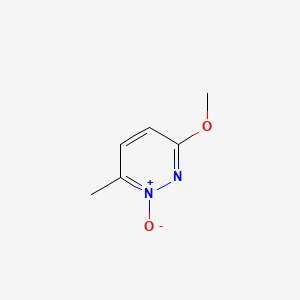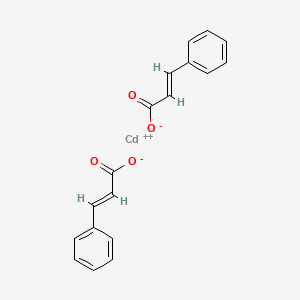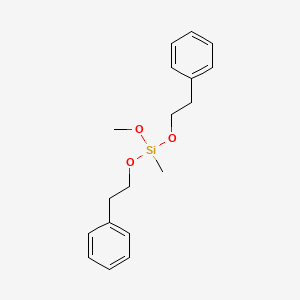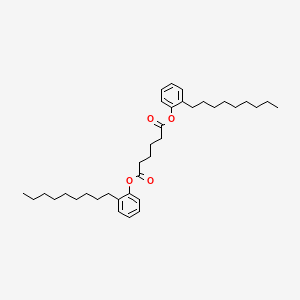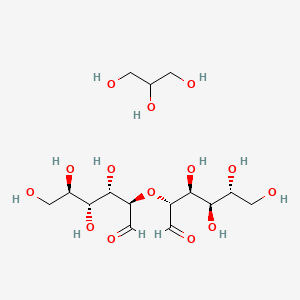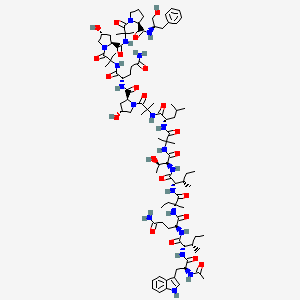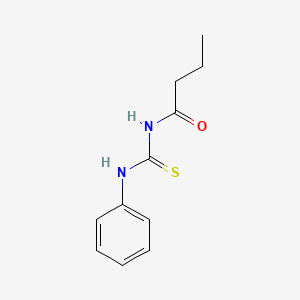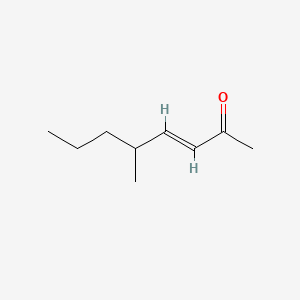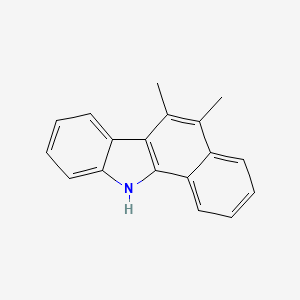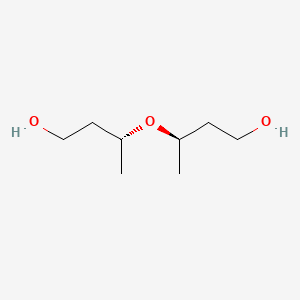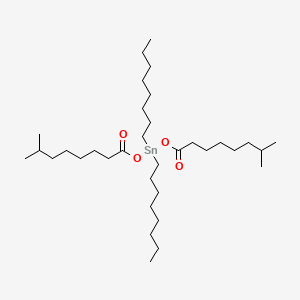
Bis(isononanoyloxy)dioctylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(isononanoyloxy)dioctylstannane: is an organotin compound with the molecular formula C34H68O4Sn . It is primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of bis(isononanoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with isononanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Bis(isononanoyloxy)dioctylstannane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
Scientific Research Applications
Chemistry: : In chemistry, bis(isononanoyloxy)dioctylstannane is used as a catalyst in various organic reactions. Its unique properties make it suitable for facilitating reactions that require high selectivity and efficiency .
Biology and Medicine: : In biological and medical research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: : Industrial applications include its use as a stabilizer in the production of plastics and as a component in coatings and adhesives .
Mechanism of Action
Mechanism: : The mechanism by which bis(isononanoyloxy)dioctylstannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .
Molecular Targets and Pathways: : The specific molecular targets and pathways involved depend on the context of its use. For example, in catalytic applications, it may interact with substrates to facilitate chemical transformations .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other organotin compounds such as dioctyltin oxide and dioctyltin dilaurate .
Uniqueness: : Bis(isononanoyloxy)dioctylstannane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly effective in applications requiring high stability and reactivity .
Properties
CAS No. |
93965-21-0 |
|---|---|
Molecular Formula |
C34H68O4Sn |
Molecular Weight |
659.6 g/mol |
IUPAC Name |
[7-methyloctanoyloxy(dioctyl)stannyl] 7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.2C8H17.Sn/c2*1-8(2)6-4-3-5-7-9(10)11;2*1-3-5-7-8-6-4-2;/h2*8H,3-7H2,1-2H3,(H,10,11);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
UMDKQCDXHLWXTP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCC(C)C)OC(=O)CCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


